molecular formula C10H20N2O2 B1318223 tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate CAS No. 1016971-66-6

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

Cat. No. B1318223
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-HTQZYQBOSA-N
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Description

Tert-Butyl carbamate is a chemical compound with the formula C5H11NO2 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Molecular Structure Analysis

The molecular weight of tert-Butyl carbamate is 117.1463 . The IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .


Chemical Reactions Analysis

As mentioned earlier, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate is a solid substance with a melting point of 105-108°C . Its SMILES string is CC©©OC(N)=O .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Carbocyclic Analogs : The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

One-Pot Synthesis Process

  • Efficient Synthesis of Boc-Protected Amines : Utilized in a one-pot Curtius rearrangement process to create tert-butyl carbamates, demonstrating efficiency and compatibility with various substrates (Lebel & Leogane, 2005).

Intermediate in Biologically Active Compounds

  • Synthesis of Omisertinib (AZD9291) : Serves as an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Key Intermediate for Pharmaceutical Synthesis

  • Stereoselective Synthesis of Factor Xa Inhibitors : Used in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, critical for creating factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).

Metalation and Alkylation Studies

  • Metalation Between Nitrogen and Silicon : Investigated for its ability to undergo metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Glycosylation and Glycoconjugates

  • Creation of Unnatural Glycopeptide Blocks : Effective in reaction under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates, useful in generating novel glycoconjugates (Henry & Lineswala, 2007).

Synthesis of Amino Acids and Peptide Nucleic Acids

  • Optical Resolution for Chiral Ligands : Facilitates the practical synthesis and optical resolution of racemic forms, beneficial for constructing chiral ligands and peptide nucleic acids (PNAs) (Xu & Appella, 2006).

Kinetic Resolution and Enzymatic Processes

  • Enzymatic Kinetic Resolution : Demonstrates high enantioselectivity in lipase-catalyzed transesterification, leading to optically pure enantiomers suitable for chiral organoselenanes and organotelluranes synthesis (Piovan, Pasquini, & Andrade, 2011).

Safety And Hazards

Tert-Butyl carbamate is classified as a dangerous substance. It has hazard statements H315, H318, H335, which indicate that it can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589247
Record name tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

CAS RN

1016971-66-6, 365996-21-0
Record name tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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